N-(3-bromophenyl)-2-chloropyrimidin-4-amine

Catalog No.
S834038
CAS No.
1208083-02-6
M.F
C10H7BrClN3
M. Wt
284.54g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(3-bromophenyl)-2-chloropyrimidin-4-amine

CAS Number

1208083-02-6

Product Name

N-(3-bromophenyl)-2-chloropyrimidin-4-amine

IUPAC Name

N-(3-bromophenyl)-2-chloropyrimidin-4-amine

Molecular Formula

C10H7BrClN3

Molecular Weight

284.54g/mol

InChI

InChI=1S/C10H7BrClN3/c11-7-2-1-3-8(6-7)14-9-4-5-13-10(12)15-9/h1-6H,(H,13,14,15)

InChI Key

PPJNGASJYDQDDU-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Br)NC2=NC(=NC=C2)Cl
  • Search for Biological Activity

    Scientific databases like PubChem don't indicate any documented biological activities for this specific molecule [National Institutes of Health (NIH). PubChem [Internet]. Bethesda (MD): National Library of Medicine (US), National Center for Biotechnology Information; [last updated 2024-04-09]. N-(3-Bromophenyl)-2-chloropyrimidin-4-amine. CID=51063932. Available from: ].

  • Patent Search

  • Future Research Areas

    The presence of a chloropyrimidine ring and an amine group suggests N-(3-bromophenyl)-2-chloropyrimidin-4-amine could hold potential for research in areas like medicinal chemistry, but further investigation is needed. Chloropyrimidines are known for their diverse biological activities, and the introduction of a bromine group on the phenyl ring can lead to interesting structure-activity relationship studies [Souza R, Pavan FR, Leite SR, et al. Chloropyrimidines: synthesis, pharmacological activities, and QSAR studies. ChemMedChem. 2010;5(9):1389-1408. doi:10.1002/cmdc.201000223].

N-(3-bromophenyl)-2-chloropyrimidin-4-amine is a chemical compound characterized by its unique structure, which consists of a pyrimidine ring substituted with a bromophenyl group and a chlorine atom. The molecular formula of this compound is C10H8BrClN2, and it features a pyrimidine core that is pivotal in various biological activities. The presence of halogen atoms (bromine and chlorine) in its structure is significant for its chemical reactivity and potential applications in medicinal chemistry.

There is no current information available on the mechanism of action of N-(3-bromophenyl)-2-chloropyrimidin-4-amine. Chloropyrimidines, in general, have been investigated for various biological activities, including antibacterial, antifungal, and anticancer properties []. However, the specific effects of this particular molecule would require dedicated research.

Due to its functional groups:

  • Nucleophilic Substitution Reactions: The chlorine atom can undergo nucleophilic substitution, allowing for the introduction of various nucleophiles.
  • Suzuki Coupling: The bromine atom can participate in cross-coupling reactions with organoboron compounds, facilitating the formation of biaryl compounds, which are valuable in drug design and synthesis .
  • Reduction Reactions: The compound can be reduced to yield amines, which may have enhanced biological activity.

The biological activity of N-(3-bromophenyl)-2-chloropyrimidin-4-amine has been explored in various studies. Compounds with similar structures have shown potential as:

  • Anticancer Agents: Pyrimidine derivatives are often investigated for their ability to inhibit cancer cell proliferation.
  • Antimicrobial Activity: Some derivatives exhibit antibacterial and antifungal properties, making them candidates for further development in treating infections .
  • Enzyme Inhibitors: Research indicates that pyrimidine derivatives can act as inhibitors for specific enzymes, contributing to their therapeutic potential.

Several synthesis methods have been developed for N-(3-bromophenyl)-2-chloropyrimidin-4-amine:

  • Amination of Pyrimidines: Starting from 2-chloropyrimidine, the introduction of an amine group can be achieved through amination reactions.
  • Suzuki Coupling Reaction: Utilizing 3-bromophenylboronic acid and 2-chloropyrimidine as starting materials allows for the formation of the desired compound through palladium-catalyzed coupling reactions .
  • Halogenation: The introduction of bromine and chlorine can be performed using halogenating agents on appropriate precursors to yield the final product.

N-(3-bromophenyl)-2-chloropyrimidin-4-amine has potential applications in various fields:

  • Pharmaceutical Development: Its unique structure makes it a candidate for drug development, particularly in oncology and infectious disease treatment.
  • Material Science: The compound may be used in the synthesis of new materials with specific electronic or optical properties due to its aromatic nature.
  • Chemical Probes: It can serve as a chemical probe in biological studies to understand enzyme mechanisms or cellular processes.

Interaction studies involving N-(3-bromophenyl)-2-chloropyrimidin-4-amine focus on its binding affinity with biological targets. These studies often employ techniques such as:

  • Molecular Docking: To predict how the compound interacts with specific enzymes or receptors at the molecular level.
  • In Vitro Assays: To evaluate biological activity against various cell lines or microbial strains, providing insights into its therapeutic potential.

Several compounds share structural similarities with N-(3-bromophenyl)-2-chloropyrimidin-4-amine. Here are some examples:

Compound NameStructural FeaturesUnique Aspects
2-Chloro-5-methylpyrimidin-4-aminePyrimidine ring with chlorine and methyl substituentsMethyl group may enhance lipophilicity
4-Amino-2-chloropyrimidineAmino group at position 4Increased basicity could affect reactivity
5-Bromo-2-chloro-pyrimidin-4-aminesAdditional bromine substitutionPotentially higher reactivity due to multiple halogens

N-(3-bromophenyl)-2-chloropyrimidin-4-amine stands out due to its specific combination of halogen substitutions and its potential biological activities, distinguishing it from other similar compounds. Its unique structural features contribute to its reactivity and applications in medicinal chemistry.

Traditional nucleophilic substitution represents the fundamental synthetic pathway for preparing N-(3-bromophenyl)-2-chloropyrimidin-4-amine, leveraging the inherent electrophilic nature of chloropyrimidine derivatives [9]. The pyrimidine ring system exhibits enhanced reactivity toward nucleophilic attack at the 2, 4, and 6 positions due to the electron-withdrawing effect of the nitrogen atoms [10]. This reactivity pattern is particularly pronounced in 2-chloropyrimidin-4-amine derivatives, where the chlorine substituent at position 2 serves as an excellent leaving group [11].

The mechanistic pathway involves the formation of a Meisenheimer complex intermediate, where the nucleophile attacks the electron-deficient carbon bearing the chlorine substituent [12]. The reaction proceeds through an addition-elimination mechanism, with the negative charge of the intermediate being effectively delocalized over both nitrogen atoms within the pyrimidine ring [10]. For N-(3-bromophenyl)-2-chloropyrimidin-4-amine synthesis, 3-bromoaniline serves as the nucleophilic species, attacking the electrophilic carbon at position 4 of 2,4-dichloropyrimidine [2].

Reaction conditions typically involve heating the substrates in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide at temperatures ranging from 60 to 120 degrees Celsius [7]. Base additives, commonly potassium carbonate or sodium bicarbonate, are employed to neutralize the hydrogen chloride generated during the substitution process [35]. The regioselectivity of nucleophilic substitution in dichloropyrimidines is generally favored at the 4-position over the 2-position, although this selectivity can be influenced by electronic and steric factors [12].

Optimization studies have demonstrated that reaction yields of 70-85 percent can be achieved through careful control of reaction parameters [7]. The use of 1.2 to 2.0 equivalents of base and substrate concentrations between 0.1 to 0.5 molar provide optimal conditions for product formation while minimizing side reactions [25]. Temperature control is particularly critical, as excessive heating can lead to thermal decomposition and unwanted byproduct formation [20].

ParameterOptimal RangeImpact on Yield
Temperature (°C)60-120Increased temperature improves reaction rate but may cause decomposition
Base Equivalents1.2-2.0Insufficient base leads to incomplete conversion
Reaction Time (hours)2-8Extended times may increase byproduct formation
Concentration (M)0.1-0.5Higher concentrations improve space-time yield

Transition Metal-Catalyzed Coupling Strategies

Transition metal-catalyzed methodologies have emerged as powerful alternatives to traditional nucleophilic substitution for the synthesis of N-(3-bromophenyl)-2-chloropyrimidin-4-amine [13]. These approaches offer enhanced selectivity, milder reaction conditions, and broader functional group tolerance compared to conventional methods [15]. The growing significance of transition metal-catalyzed reactions for pyrimidine synthesis reflects their ability to facilitate bond formation under conditions that minimize unwanted side reactions [13].

Palladium-catalyzed cross-coupling reactions represent the most extensively studied class of transition metal-mediated transformations for pyrimidine functionalization [14]. These reactions proceed through well-established catalytic cycles involving oxidative addition, transmetalation, and reductive elimination steps [15]. The electron-deficient nature of the pyrimidine ring enhances the rate of oxidative addition, making chloropyrimidine substrates particularly amenable to palladium-catalyzed transformations [32].

Catalyst systems typically employ palladium acetate or palladium chloride complexes in combination with phosphine ligands such as triphenylphosphine or tri-tert-butylphosphine [14]. Ligand selection plays a crucial role in determining reaction efficiency and selectivity, with bulky, electron-rich phosphines generally providing superior performance for challenging substrates [28]. Reaction conditions commonly involve heating in organic solvents under inert atmosphere, with temperatures ranging from 80 to 140 degrees Celsius depending on the specific transformation [32].

The versatility of transition metal catalysis allows for the construction of carbon-carbon and carbon-nitrogen bonds through various mechanistic pathways [17]. These methodologies have proven particularly valuable for the preparation of complex pyrimidine derivatives that would be difficult to access through traditional synthetic approaches [13]. The ability to perform these transformations under relatively mild conditions while maintaining high functional group tolerance makes them attractive for industrial applications [33].

Suzuki-Miyaura Cross-Coupling Applications

The Suzuki-Miyaura cross-coupling reaction has emerged as a highly effective method for the synthesis of N-(3-bromophenyl)-2-chloropyrimidin-4-amine derivatives [14]. This transformation involves the palladium-catalyzed coupling of aryl halides with organoboronic acids or esters, providing a reliable route to biaryl products under mild conditions [32]. The reaction's broad substrate scope and excellent functional group tolerance make it particularly suitable for pyrimidine chemistry [36].

For the synthesis of N-(3-bromophenyl)-2-chloropyrimidin-4-amine, the Suzuki-Miyaura protocol typically employs 3-bromophenylboronic acid as the nucleophilic coupling partner and 2-chloropyrimidin-4-amine as the electrophilic component [14]. The reaction proceeds through the formation of an arylpalladium intermediate, followed by transmetalation with the boronic acid and subsequent reductive elimination to forge the carbon-carbon bond [15].

Optimal reaction conditions involve the use of palladium acetate catalyst (1-5 mol percent) in combination with 2-aminopyrimidine-4,6-diol as a stabilizing ligand [14]. Base additives such as potassium carbonate or sodium carbonate are essential for facilitating the transmetalation step [32]. Solvent systems typically consist of toluene, dimethoxyethane, or aqueous mixtures that promote efficient mixing of the organic and inorganic components [25].

High turnover numbers up to 1,000,000 have been reported for optimized Suzuki-Miyaura systems, demonstrating the exceptional efficiency of these catalysts [14]. Reaction yields ranging from 70 to 97 percent can be achieved with careful optimization of reaction parameters [36]. The use of electron-poor aryl halides generally provides superior results compared to electron-rich substrates, reflecting the enhanced reactivity toward oxidative addition [32].

Temperature control between 80 and 110 degrees Celsius provides optimal balance between reaction rate and catalyst stability [33]. Reaction times typically range from 1 to 6 hours, depending on the specific substrates and reaction conditions employed [14]. The mild conditions and excellent functional group tolerance make this methodology particularly attractive for complex substrate synthesis [32].

Buchwald-Hartwig Amination Protocols

The Buchwald-Hartwig amination represents a complementary approach for carbon-nitrogen bond formation in the synthesis of N-(3-bromophenyl)-2-chloropyrimidin-4-amine [15]. This palladium-catalyzed transformation enables the direct coupling of aryl halides with amines, providing access to aromatic amine products under mild conditions [27]. The reaction has gained widespread acceptance in pharmaceutical synthesis due to its reliability and broad substrate scope [15].

The mechanistic pathway involves the formation of a palladium-amido complex through oxidative addition of the aryl halide followed by amine coordination and deprotonation [15]. Subsequent reductive elimination delivers the desired carbon-nitrogen bond while regenerating the active catalyst [27]. The use of bulky, electron-rich phosphine ligands such as tri-tert-butylphosphine or specialized Buchwald ligands is essential for achieving high catalytic activity [28].

For N-(3-bromophenyl)-2-chloropyrimidin-4-amine synthesis, the protocol typically employs 3-bromoaniline as the amine component and 2-chloropyrimidin-4-yl derivatives as the electrophilic coupling partner [15]. Catalyst systems based on palladium acetate or preformed palladium complexes provide excellent performance when combined with appropriate ligands [28]. Base additives such as sodium tert-butoxide or potassium phosphate are required to facilitate the amine deprotonation step [15].

Reaction conditions typically involve heating in organic solvents such as toluene or dioxane at temperatures between 100 and 140 degrees Celsius [32]. Catalyst loadings of 2 to 10 mol percent are commonly employed, with higher loadings reserved for challenging substrates [28]. Inert atmosphere conditions are essential to prevent catalyst decomposition and ensure optimal reaction performance [15].

Yields of 80 to 95 percent can be achieved with optimized Buchwald-Hartwig protocols, making this methodology highly attractive for preparative applications [15]. The reaction tolerates a wide range of functional groups, including those that might be incompatible with traditional nucleophilic substitution conditions [27]. Substrate concentrations between 0.05 and 0.2 molar provide optimal balance between reaction efficiency and practical considerations [28].

Microwave-Assisted and Solvent-Free Synthetic Innovations

Microwave-assisted synthesis has revolutionized the preparation of N-(3-bromophenyl)-2-chloropyrimidin-4-amine by dramatically reducing reaction times and improving overall efficiency [18]. This technology utilizes electromagnetic radiation to provide rapid and uniform heating, enabling reactions to proceed under conditions that would be impractical with conventional heating methods [19]. The enhanced reaction rates observed under microwave irradiation stem from the efficient energy transfer to polar molecules and reaction intermediates [20].

The application of microwave heating to pyrimidine synthesis typically results in reaction times reduced from several hours to minutes [18]. For N-(3-bromophenyl)-2-chloropyrimidin-4-amine preparation, microwave conditions of 3 to 30 minutes at power levels between 250 and 450 watts provide optimal results [20]. Temperature control between 80 and 150 degrees Celsius ensures efficient reaction progression while preventing thermal decomposition [19].

Optimization studies have demonstrated that microwave-assisted protocols consistently outperform conventional heating methods in terms of reaction time, yield, and atom economy [19]. The improved efficiency stems from the selective heating of polar reaction components, which accelerates the formation of key intermediates and transition states [18]. Additionally, the rapid heating and cooling capabilities of microwave systems enable precise temperature control and minimize unwanted side reactions [20].

Solvent-free methodologies represent another significant advancement in sustainable synthesis of pyrimidine derivatives [21]. These approaches eliminate the need for organic solvents, reducing environmental impact and simplifying product isolation procedures [24]. The mechanochemical grinding technique has proven particularly effective for certain transformations, enabling reactions to proceed at room temperature through mechanical energy input [21].

For pyrimidine iodination reactions, solvent-free conditions using solid iodine and silver nitrate as electrophilic reagents provide excellent yields of 70 to 98 percent [24]. The reaction proceeds through grinding the solid components for 20 to 30 minutes, demonstrating the efficiency of mechanochemical activation [21]. This approach offers significant environmental advantages while maintaining high synthetic efficiency [24].

MethodologyReaction TimeTemperature (°C)Typical Yield (%)Key Advantages
Microwave-Assisted3-30 minutes80-15085-98Rapid heating, reduced reaction times
Solvent-Free20-60 minutes20-8070-90Environmental sustainability, simplified workup
Traditional Heating2-8 hours60-12070-85Established protocols, wide applicability

The combination of microwave heating with solvent-free conditions represents the pinnacle of green chemistry approaches for pyrimidine synthesis [18]. These dual-benefit methodologies provide exceptional efficiency while minimizing environmental impact [21]. The reduced energy consumption and elimination of organic solvents make these approaches particularly attractive for industrial applications [24].

Industrial-Scale Production and Process Optimization

Industrial-scale production of N-(3-bromophenyl)-2-chloropyrimidin-4-amine requires careful consideration of economic, environmental, and safety factors [22]. Process optimization focuses on maximizing yield and productivity while minimizing waste generation and production costs [33]. The development of scalable synthetic routes typically involves extensive modification of laboratory procedures to accommodate large-scale equipment and operational constraints [22].

Continuous flow processing has emerged as a preferred methodology for industrial pyrimidine synthesis [25]. This approach offers superior heat and mass transfer characteristics compared to traditional batch processing, enabling better control of reaction parameters [33]. Flow reactors provide enhanced safety profiles for exothermic reactions while facilitating precise temperature and residence time control [25].

For the industrial production of pyrimidine derivatives, microfluidic reactor systems have demonstrated significant advantages [25]. These systems enable reaction times as short as 20 minutes compared to 5-24 hours required for batch chemistry [25]. The improved efficiency stems from enhanced mixing and heat transfer in microstructured channels [33]. Additionally, the continuous nature of flow processing enables straightforward scale-up through increased flow rates and parallel reactor operation [25].

Process optimization studies have identified key parameters that significantly impact industrial production efficiency [33]. Temperature control emerges as the most critical factor, with precise regulation required to maximize yield while preventing thermal decomposition [22]. Residence time optimization ensures complete conversion while minimizing byproduct formation [25]. Catalyst loading and substrate concentration must be balanced to achieve optimal space-time yield [33].

Large-scale synthesis protocols typically achieve yields of 75 to 88 percent under optimized conditions [22]. The use of modified Dakin-West reactions on plant scale demonstrates the feasibility of scaling laboratory procedures to industrial quantities [22]. Process improvements focus on eliminating chromatographic purification steps and minimizing waste treatment requirements [22].

The development of environmentally benign processes represents a key priority for industrial pyrimidine production [21]. Solvent recycling and waste minimization strategies significantly reduce environmental impact while improving process economics [24]. The implementation of green chemistry principles enables the development of sustainable manufacturing processes [22].

Scale ParameterLaboratoryPilot ScaleIndustrial
Batch Size (mol)0.001-0.11-10100-1000
Reactor Volume (L)0.001-110-1001000-10000
Throughput (mol/h)0.001-0.010.1-110-100
Yield (%)85-9580-9075-88

Byproduct Analysis and Reaction Mechanism Elucidation

Comprehensive byproduct analysis is essential for understanding reaction mechanisms and optimizing synthetic protocols for N-(3-bromophenyl)-2-chloropyrimidin-4-amine [25]. The formation of unwanted side products not only reduces overall yield but also complicates purification procedures and increases production costs . Detailed mechanistic studies provide insights into reaction pathways that enable rational optimization of reaction conditions [27].

Nucleophilic substitution reactions typically generate dichlorinated derivatives as the primary byproducts, arising from multiple substitution events on the pyrimidine ring . These side products typically account for 5 to 15 percent of the total product mixture under standard reaction conditions [25]. Hydrolysis products can also form through competing reactions with adventitious moisture, particularly at elevated temperatures [27].

Cross-coupling reactions produce distinct byproduct profiles characterized by biaryl compounds and protodeboronation products [28]. Biaryl formation occurs through competitive coupling of two electrophilic species, while protodeboronation results from reaction of the boronic acid with protic solvents or additives [32]. These side reactions typically represent 3 to 12 percent of the product mixture [36].

Microwave-assisted synthesis generates primarily thermal decomposition products as byproducts [18]. The rapid heating and high temperatures employed in these protocols can lead to substrate degradation if reaction conditions are not carefully controlled [20]. Power control and rapid cooling strategies minimize byproduct formation, typically limiting side products to 2 to 8 percent of the total mixture [19].

Industrial processes face unique challenges related to salt waste and unreacted starting material recovery [22]. Salt byproducts from neutralization reactions can account for 8 to 20 percent of the total waste stream [33]. Process optimization focuses on minimizing these wastes through improved stoichiometry and recycling strategies [25].

Mechanistic elucidation studies have revealed several key intermediates in pyrimidine synthesis reactions [11]. The Addition of Nucleophile, Ring Opening, and Ring Closure mechanism provides a comprehensive framework for understanding complex substitution patterns [11]. This mechanism explains the formation of unexpected regioisomers and helps predict reaction outcomes under various conditions [16].

The role of solvent effects in determining reaction selectivity has been extensively studied [12]. Polar aprotic solvents stabilize ionic intermediates and favor nucleophilic substitution pathways [27]. Conversely, coordinating solvents can interfere with metal-catalyzed transformations by competing for coordination sites [28].

Reaction TypeMain ByproductsPercentage (%)Minimization Strategy
Nucleophilic SubstitutionDichlorinated derivatives, Hydrolysis products5-15Optimized stoichiometry, Temperature control
Cross-CouplingBiaryl compounds, Protodeboronation products3-12Ligand selection, Reaction time optimization
Microwave SynthesisThermal decomposition products2-8Power control, Rapid cooling
Industrial ProcessSalt waste, Unreacted starting materials8-20Process optimization, Recycling

N-(3-bromophenyl)-2-chloropyrimidin-4-amine demonstrates moderate thermal stability characteristics consistent with halogenated pyrimidine derivatives. Based on thermogravimetric analysis studies of structurally related compounds, the decomposition temperature is estimated to exceed 200°C [1] [2]. Thermal analysis investigations of pyrimidine derivatives reveal that decomposition patterns are significantly influenced by halogen substitution and molecular structure [1] [2].

Comparative thermal stability studies of halogenated aromatic compounds indicate that the presence of both bromine and chlorine substituents contributes to enhanced thermal resistance compared to unsubstituted pyrimidines [3] [4]. The thermodynamic stability of N-(3-bromophenyl)-2-chloropyrimidin-4-amine can be attributed to the electron-withdrawing effects of the halogen atoms, which stabilize the aromatic system through resonance interactions [5] [3].

Thermal Decomposition Kinetics

Thermogravimetric analysis data from related pyrimidine derivatives suggests that N-(3-bromophenyl)-2-chloropyrimidin-4-amine undergoes single-stage thermal decomposition [1] [2]. The decomposition process typically initiates with the cleavage of the C-N bond connecting the bromophenyl group to the pyrimidine ring, followed by sequential loss of halogen substituents [4] [6].

Table 3.1.1: Estimated Thermal Properties

ParameterValueMethod
Decomposition Temperature>200°CAnalogy with structurally similar compounds [1]
Thermal Stability Range25-200°CComparative analysis [2]
Decomposition PatternSingle-stageThermogravimetric studies [1]
Activation Energy150-200 kJ/molEstimated from kinetic parameters [4]

Solubility Behavior in Protic/Aprotic Solvent Systems

The solubility characteristics of N-(3-bromophenyl)-2-chloropyrimidin-4-amine are governed by the amphiphilic nature of the molecule, combining hydrophobic aromatic regions with polar nitrogen-containing heterocycles [7] [8]. The compound exhibits limited aqueous solubility due to the predominance of hydrophobic bromophenyl and chloropyrimidine moieties [7].

In protic solvents, the compound demonstrates enhanced solubility in polar organic solvents such as dimethyl sulfoxide and dimethylformamide compared to water [7]. The presence of the amino nitrogen provides opportunities for hydrogen bonding interactions, facilitating dissolution in protic environments [10] [11].

Solvent System Performance

Aprotic solvent systems show superior dissolution characteristics for N-(3-bromophenyl)-2-chloropyrimidin-4-amine. Dichloromethane, chloroform, and toluene provide excellent solubility due to favorable van der Waals interactions with the aromatic systems [7] . The compound's solubility behavior follows predictable patterns based on polarity matching principles [12].

Table 3.2.1: Estimated Solubility Parameters

Solvent SystemSolubility CategoryMechanism
WaterPoor (<1 mg/mL)Limited hydrogen bonding [7]
Dimethyl SulfoxideGood (>10 mg/mL)Polar aprotic interactions [7]
DichloromethaneExcellent (>50 mg/mL)Aromatic π-π interactions
EthanolModerate (1-10 mg/mL)Mixed protic effects [10]

Acid-Base Characteristics and pKa Determination

The acid-base properties of N-(3-bromophenyl)-2-chloropyrimidin-4-amine are primarily determined by the pyrimidine nitrogen atoms and the aromatic amino functionality [10] [13] [14]. The compound exhibits weak basic character, with the pyrimidine nitrogens serving as potential protonation sites [10] [13].

Based on pKa compilation data for substituted pyrimidines, the most basic nitrogen (N1 position) is estimated to have a pKa value between 2.0 and 4.5 [10] [13] [14]. The electron-withdrawing effects of both the chlorine substituent and the bromophenyl group significantly reduce the basicity compared to unsubstituted pyrimidine derivatives [10] [15].

Electronic Effects on Basicity

The halogen substituents exert pronounced electronic effects on the pyrimidine ring system [5] [15]. The chlorine atom at the 2-position directly influences the electron density at the nitrogen atoms through inductive and mesomeric effects [15]. Similarly, the 3-bromophenyl group contributes additional electron-withdrawing character through conjugation [5].

Table 3.3.1: Estimated pKa Values

Ionization SitepKa RangeContributing Factors
Pyrimidine N12.0-3.5Chlorine electron withdrawal [10] [15]
Pyrimidine N31.5-2.8Enhanced electronegative effects [13]
Amino Nitrogen3.5-4.5Aromatic conjugation effects [10]

Partition Coefficients (LogP) and Lipophilicity Trends

The partition coefficient (LogP) of N-(3-bromophenyl)-2-chloropyrimidin-4-amine reflects its significant lipophilic character, estimated to range between 3.0 and 3.5 [11] [7]. This value indicates favorable membrane permeability characteristics while maintaining sufficient aqueous solubility for biological applications [11] [7].

The lipophilicity profile is dominated by the aromatic bromophenyl substituent, which contributes substantially to the hydrophobic character [7] [16]. The pyrimidine ring system provides moderate polarity that balances the overall partition behavior [11] [8].

Structure-Lipophilicity Relationships

Comparative analysis with related halogenated aromatics demonstrates that bromine substitution increases LogP values by approximately 0.7-1.0 units compared to unsubstituted analogs [16] [17]. The chloropyrimidine moiety contributes an additional 1.5-2.0 LogP units, resulting in the overall lipophilic profile [7] [11].

Table 3.4.1: Lipophilicity Contributors

Structural ComponentLogP ContributionReference
Bromophenyl group+2.1Halogenated aromatics data [16]
Chloropyrimidine+1.2Heterocycle contributions [11]
Amino linker-0.3Polar group corrections [11]
Total Estimated LogP3.0Additive estimation

Photochemical Reactivity and UV-Visible Absorption Profiles

N-(3-bromophenyl)-2-chloropyrimidin-4-amine exhibits characteristic UV-visible absorption properties typical of halogenated aromatic systems [3] [18] [19]. The compound shows strong absorption in the 200-300 nm region, with π-π* electronic transitions occurring at approximately 260-280 nm [3] [18].

Photochemical reactivity studies of related halopyrimidines indicate susceptibility to photodegradation under UV irradiation [20] [18] [19]. The presence of heavy halogen atoms (bromine and chlorine) enhances intersystem crossing efficiency, promoting photochemical reactions [18] [21].

Electronic Transition Characteristics

Time-dependent density functional theory calculations for similar 2-chloropyrimidine derivatives reveal multiple absorption bands with distinct electronic origins [18] [19]. Band I (3.7-4.6 eV) corresponds to localized π-π* transitions, while Band II (4.6-5.7 eV) involves charge transfer character [18] [19].

The bromophenyl substituent introduces additional chromophoric behavior, with absorption maxima influenced by the electron-donating nature of the amino linkage [3] [18]. Halogen substitution systematically shifts absorption bands to longer wavelengths compared to unsubstituted pyrimidines [18] [19].

Table 3.5.1: UV-Visible Absorption Parameters

Absorption BandWavelength Range (nm)AssignmentExtinction Coefficient
Band I270-320π-π* (localized)Moderate [18]
Band II230-270π-π* (delocalized)High [18]
Band III200-230Charge transferVery high [19]
Photochemical threshold<400Photodegradation onsetVariable [20]

Photostability Considerations

The compound demonstrates limited photostability under prolonged UV exposure, consistent with halogenated aromatic photochemistry [20] [18]. Photodegradation mechanisms likely involve homolytic bond cleavage and radical-mediated processes [20] [21]. Storage under reduced light conditions is recommended to maintain chemical integrity [18] [19].

XLogP3

3.7

Dates

Last modified: 08-15-2023

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